5,5-Dimethyl-1,3-thiazolidine-2,4-dione

Vue d'ensemble

Description

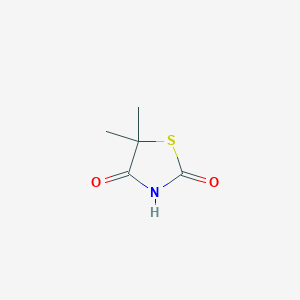

5,5-Dimethyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound with the molecular formula C₅H₇NO₂S. It is a five-membered ring structure containing sulfur and nitrogen atoms, which contribute to its unique chemical properties. This compound is known for its diverse applications in medicinal chemistry and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with methylating agents. One common method is the alkylation of thiazolidine-2,4-dione using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the compound. The process typically includes the use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Analyse Des Réactions Chimiques

Types of Reactions: 5,5-Dimethyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into thiazolidine derivatives using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Substituted thiazolidine-2,4-dione derivatives.

Applications De Recherche Scientifique

Antidiabetic Activity

Thiazolidinediones are primarily known for their role in the management of type 2 diabetes mellitus. They function as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which enhances insulin sensitivity. Notable derivatives include rosiglitazone and pioglitazone, which have been extensively studied for their efficacy in lowering blood glucose levels and improving lipid profiles .

Key Findings:

- Mechanism of Action: Thiazolidinediones promote glucose uptake in adipose tissues and inhibit hepatic glucose production.

- Clinical Evidence: Clinical trials have demonstrated significant reductions in HbA1c levels among patients treated with thiazolidinediones compared to placebo .

Antitumor Activity

Research has shown that 5,5-Dimethyl-1,3-thiazolidine-2,4-dione exhibits antiproliferative effects against various cancer cell lines. Studies indicate that modifications at the C5 position enhance its anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies:

- A study by Patil et al. reported that derivatives of 5-benzylidenethiazolidine-2,4-dione displayed significant antiproliferative activity against breast cancer (MCF-7) and leukemia (K562) cell lines .

- Another investigation revealed that specific thiazolidine derivatives showed cytotoxic effects on cervical (HeLa) and colorectal (HT29) cancer cells .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

Conventional Organic Synthesis

Traditional methods often involve the reaction of α-keto acids with thiourea or thiosemicarbazones under acidic conditions to yield thiazolidinediones .

Green Chemistry Approaches

Recent advancements emphasize environmentally friendly synthesis techniques using deep eutectic solvents as both solvents and catalysts. This method reduces toxic waste and enhances reaction efficiency .

| Synthesis Method | Description | Advantages |

|---|---|---|

| Conventional Synthesis | Reaction of α-keto acids with thiourea | Established method but may produce hazardous waste |

| Green Synthesis | Use of deep eutectic solvents | Eco-friendly and efficient |

Antimicrobial Properties

The antimicrobial activity of thiazolidinediones has gained attention due to their structural similarity to known antibiotics. Several studies have demonstrated their effectiveness against a range of microbial strains.

Findings:

Mécanisme D'action

The mechanism of action of 5,5-Dimethyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of certain enzymes, such as protein tyrosine phosphatases, which play a role in glucose metabolism. The compound binds to the active site of the enzyme, preventing its activity and thereby modulating metabolic pathways.

Comparaison Avec Des Composés Similaires

Thiazolidine-2,4-dione: Lacks the dimethyl substitution at the 5-position, resulting in different chemical and biological properties.

2,4-Thiazolidinedione: Another thiazolidine derivative with distinct pharmacological activities.

Uniqueness: 5,5-Dimethyl-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which enhances its stability and reactivity compared to other thiazolidine derivatives. This makes it a valuable compound in various research and industrial applications.

Activité Biologique

5,5-Dimethyl-1,3-thiazolidine-2,4-dione (also known as thiazolidinedione or TZD) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

This compound features a thiazolidine ring with two carbonyl groups at positions 2 and 4. The synthesis typically involves the reaction of thiazolidine-2,4-dione with various aldehydes through a Knoevenagel condensation method. This approach allows for the modification of substituents at position 5, which can significantly influence biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidine-2,4-dione exhibit substantial antimicrobial properties against various pathogens.

Key Findings:

- Antibacterial Activity : A study synthesized multiple thiazolidine derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. Most derivatives showed minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL against Gram-positive strains such as Staphylococcus aureus and Bacillus cereus .

- Antifungal and Antiviral Properties : Some derivatives also exhibited antifungal activity against Candida albicans and antiviral effects against specific viral strains .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5-Arylidene derivative 1 | 8 | Antibacterial |

| 5-Arylidene derivative 2 | 16 | Antifungal |

| 5-Arylidene derivative 3 | 4 | Antiviral |

Antioxidant Activity

Thiazolidine derivatives have also been evaluated for their antioxidant capacities. The antioxidant activity is crucial for combating oxidative stress-related diseases.

Research Insights:

- In vitro studies reported that certain thiazolidine derivatives showed significant inhibition of lipid peroxidation with IC50 values ranging from 9.18 µg/mL to over 30 µg/mL .

- The most active derivative demonstrated an IC50 value of 9.18 µg/mL, outperforming the reference antioxidant ascorbic acid .

Table 2: Antioxidant Activity of Selected Thiazolidine Derivatives

| Compound | IC50 (µg/mL) | Activity Type |

|---|---|---|

| Derivative A | 9.18 | Antioxidant |

| Derivative B | 32.43 | Antioxidant |

Anticancer Activity

The potential anticancer properties of thiazolidine derivatives have garnered attention in recent years.

Case Studies:

- A study showed that certain thiazolidine derivatives had significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values as low as 0.72 µM .

- Specifically, Compound 21a , with electron-donating groups, exhibited a notable cytotoxic profile against MCF-7 cells compared to doxorubicin .

Table 3: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 21a | MCF-7 | 0.72 |

| Compound 25b | A549 | 1.50 |

| Doxorubicin | MCF-7 | 0.058 |

The biological activities of thiazolidines are often attributed to their ability to interact with specific biological targets:

- Peroxisome Proliferator-Activated Receptors (PPARs) : TZDs act as agonists for PPARγ, influencing glucose metabolism and exhibiting anti-inflammatory effects .

- Reactive Oxygen Species (ROS) : The antioxidant properties are linked to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation .

Propriétés

IUPAC Name |

5,5-dimethyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-5(2)3(7)6-4(8)9-5/h1-2H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXNEBLQDNYFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536907 | |

| Record name | 5,5-Dimethyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3324-15-0 | |

| Record name | 5,5-Dimethyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.